molecular formula C14H9NO3 B13817210 Benzoxazole, 2-(3,4-methylenedioxyphenyl)- CAS No. 3315-20-6

Benzoxazole, 2-(3,4-methylenedioxyphenyl)-

Cat. No.: B13817210
CAS No.: 3315-20-6
M. Wt: 239.23 g/mol
InChI Key: QFNIMVUSMZPOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 2-(3,4-methylenedioxyphenyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-(3,4-methylenedioxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Benzoxazole, 2-(3,4-methylenedioxyphenyl)- can be compared with other similar compounds such as benzisoxazole and benzimidazole. While all these compounds share a heterocyclic structure, benzoxazole is unique due to its diverse biological activities and broad substrate scope . Similar compounds include:

Benzoxazole, 2-(3,4-methylenedioxyphenyl)- stands out for its versatility and extensive applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

3315-20-6

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H9NO3/c1-2-4-11-10(3-1)15-14(18-11)9-5-6-12-13(7-9)17-8-16-12/h1-7H,8H2

InChI Key

QFNIMVUSMZPOPX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.